Taprenepag isopropyl

Catalog No.
S544557
CAS No.
1005549-94-9
M.F
C27H28N4O5S
M. Wt
520.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taprenepag isopropyl

CAS Number

1005549-94-9

Product Name

Taprenepag isopropyl

IUPAC Name

propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate

Molecular Formula

C27H28N4O5S

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3

InChI Key

NVPXUFQLKWKBHK-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

PF-4217329, PF 4217329, PF4217329, PF-04217329, PF04217329, PF 04217329, Taprenepag isopropyl

Canonical SMILES

CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4

Description

The exact mass of the compound Taprenepag isopropyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Glaucoma is characterized by increased pressure within the eye, called intraocular pressure (IOP). Taprenepag isopropyl is believed to lower IOP by increasing the outflow of aqueous humor, the fluid that fills the front of the eye. This effect is thought to be mediated through the EP2 receptor, which is expressed in the cells lining the outflow channels of the eye.

Studies suggest that activation of the EP2 receptor can relax these outflow channels, allowing for better drainage of aqueous humor and thereby reducing IOP [].

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of taprenepag isopropyl for glaucoma treatment.

  • A Phase 2 study compared taprenepag isopropyl to latanoprost, a commonly used glaucoma medication. The results showed that taprenepag isopropyl was as effective as latanoprost in reducing IOP [].
  • Another Phase 2 study investigated the safety of taprenepag isopropyl. This study found that the drug was generally well-tolerated, although some side effects, such as iritis (inflammation of the iris) and photophobia (increased sensitivity to light), were observed [, ].

Taprenepag isopropyl, also known as PF-04217329, is a synthetic compound classified as a selective agonist for the E-prostanoid subtype 2 receptor. Its chemical formula is C27H28N4O5S, and it is primarily developed for therapeutic use in treating glaucoma and ocular hypertension by lowering intraocular pressure. This compound acts through a mechanism that enhances aqueous humor outflow, thereby reducing pressure within the eye.

Taprenepag isopropyl targets the EP2 receptor, which is expressed in the tissues responsible for regulating IOP []. When activated, the EP2 receptor triggers a signaling cascade that increases outflow of aqueous humor, a fluid within the eye, thereby reducing IOP [].

A Phase 2 clinical trial revealed ocular side effects like iritis (inflammation of the iris), photophobia (light sensitivity), and increased corneal thickness []. These effects were not observed in pre-clinical animal studies, suggesting species-specific responses []. Due to these safety concerns and the availability of alternative glaucoma medications, development of taprenepag isopropyl was discontinued.

That typically include:

  • Formation of the Core Structure: This step includes synthesizing the core scaffold that contains the necessary functional groups for receptor binding.
  • Modification of Functional Groups: Specific modifications are made to enhance selectivity and potency towards the E-prostanoid subtype 2 receptor.
  • Isopropyl Ester Formation: The final step involves converting the compound into its isopropyl ester form, which is crucial for its bioavailability and pharmacokinetic properties.

The detailed synthetic pathway remains proprietary but generally follows established organic synthesis techniques.

The biological activity of taprenepag isopropyl is primarily linked to its role as an E-prostanoid subtype 2 receptor agonist. In vitro studies have demonstrated that it effectively lowers intraocular pressure by promoting aqueous humor outflow. The compound has shown a high binding affinity for the E-prostanoid subtype 2 receptor with a dissociation constant (K_i) of approximately 3.6 nM and an effective concentration (EC_50) of about 8.3 nM, indicating its potency in activating this receptor .

Taprenepag isopropyl has been primarily investigated for its application in ophthalmology, particularly for:

  • Treatment of Glaucoma: It serves as a topical agent aimed at reducing intraocular pressure in patients suffering from glaucoma.
  • Ocular Hypertension Management: It provides an alternative mechanism compared to traditional therapies by acting on specific prostanoid receptors.

Clinical trials have indicated its potential effectiveness and tolerability in these applications .

Studies involving taprenepag isopropyl have focused on its interactions with various ocular tissues. Research has shown that it may induce mild inflammatory responses in some cases, such as iritis or photophobia, although these effects are generally manageable . The compound's interaction with other ocular medications has also been evaluated to ensure compatibility and efficacy when used in combination therapies.

Several compounds share structural and functional similarities with taprenepag isopropyl, particularly those targeting the E-prostanoid receptors:

Compound NameChemical FormulaMechanism of ActionUnique Features
Omidenepag IsopropylC27H28N4O5Selective EP2 receptor agonistMarketed for glaucoma treatment
Aganepag IsopropylC27H28N4O5Selective EP2 receptor agonistSimilar efficacy profile
PGN-9856 IsopropylC27H28N4O5Selective EP2 receptor agonistUnder clinical development

Taprenepag isopropyl stands out due to its specific formulation and pharmacokinetic properties that enhance its efficacy and tolerability compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Exact Mass

520.17804118 g/mol

Monoisotopic Mass

520.17804118 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81LDP7XIYG

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGER2 [HSA:5732] [KO:K04259]

Other CAS

1005549-94-9

Wikipedia

Taprenepag isopropyl

Dates

Modify: 2024-04-14
1: Yanochko GM, Affolter T, Eighmy JJ, Evans MG, Khoh-Reiter S, Lee D, Miller PE, Shiue MH, Trajkovic D, Jessen BA. Investigation of ocular events associated with taprenepag isopropyl, a topical EP2 agonist in development for treatment of glaucoma. J Ocul Pharmacol Ther. 2014 Jun;30(5):429-39. doi: 10.1089/jop.2013.0222. Epub 2014 Apr 10. PubMed PMID: 24720348.
2: Schachar RA, Raber S, Thomas KV, Benetz BA, Szczotka-Flynn LB, Zhang M, Howell SJ, Lass JH. Subclinical increased anterior stromal reflectivity with topical taprenepag isopropyl. Cornea. 2013 Mar;32(3):306-12. doi: 10.1097/ICO.0b013e3182523f40. PubMed PMID: 22549238.
3: Schachar RA, Raber S, Courtney R, Zhang M. A phase 2, randomized, dose-response trial of taprenepag isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension. Curr Eye Res. 2011 Sep;36(9):809-17. doi: 10.3109/02713683.2011.593725. PubMed PMID: 21851167.
4: Prasanna G, Carreiro S, Anderson S, Gukasyan H, Sartnurak S, Younis H, Gale D, Xiang C, Wells P, Dinh D, Almaden C, Fortner J, Toris C, Niesman M, Lafontaine J, Krauss A. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma. Exp Eye Res. 2011 Sep;93(3):256-64. doi: 10.1016/j.exer.2011.02.015. Epub 2011 Mar 3. PubMed PMID: 21376717.

Explore Compound Types